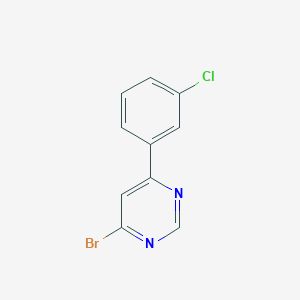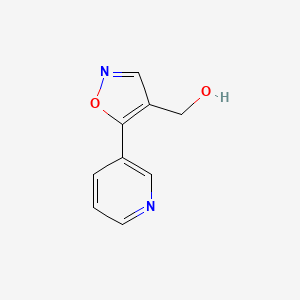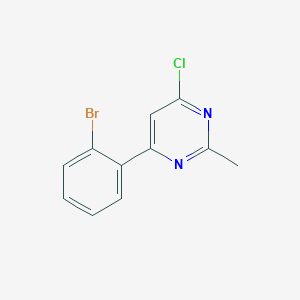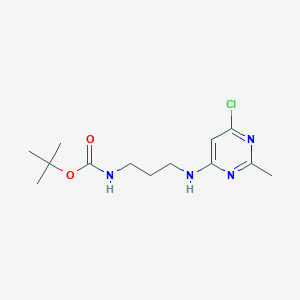
4-Bromo-6-(3-chlorophenyl)pyrimidine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(3-chlorophenyl)pyrimidine” consists of a pyrimidine core, which is a six-membered ring with two nitrogen atoms, substituted at the 4th position by a bromine atom and at the 6th position by a 3-chlorophenyl group.Aplicaciones Científicas De Investigación
Organic Synthesis
Pyrimidine compounds, including “4-Bromo-6-(3-chlorophenyl)pyrimidine”, are of great interest in the field of organic synthesis . They serve as key building blocks in the synthesis of various complex organic compounds. Their unique structure and reactivity make them versatile intermediates in the creation of a wide range of chemical entities .
Pharmacological Activities
Pyrimidine derivatives have shown considerable biological actions such as antimicrobial, anti-inflammatory, anticancer, antilipidemic, antiviral, antihypertensive, and antitubercular . Therefore, “this compound” could potentially exhibit these activities, making it a compound of interest in the development of new drugs .
Anticancer and Antitumor Activities
Some pyrimidine derivatives have demonstrated anticancer and antitumor activities . As a pyrimidine derivative, “this compound” could potentially be used in the development of new anticancer and antitumor drugs .
Antioxidant Activities
Pyrimidine derivatives have been found to exhibit antioxidant activities . This suggests that “this compound” could potentially be used in the development of new antioxidant drugs .
Antiviral and Antibacterial Activities
Pyrimidine derivatives have shown antiviral and antibacterial activities . This indicates that “this compound” could potentially be used in the development of new antiviral and antibacterial drugs .
Anti-allergic and Anti-inflammatory Activities
Pyrimidine derivatives have demonstrated anti-allergic and anti-inflammatory activities . This suggests that “this compound” could potentially be used in the development of new anti-allergic and anti-inflammatory drugs .
Analgesic Activity
A novel series of pyrimidine derivatives have been synthesized and investigated for their analgesic and ulcerogenic activity . This suggests that “this compound” could potentially be used in the development of new analgesic drugs .
Tyrosinase Inhibition
A novel class of thiazolopyrimidine derivatives was developed and synthesized as tyrosinase inhibitors . As a pyrimidine derivative, “this compound” could potentially be used in the development of new tyrosinase inhibitors .
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-6-(3-chlorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-10-5-9(13-6-14-10)7-2-1-3-8(12)4-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNZRAIKRBCGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B1475450.png)
![1-[(Heptylamino)methyl]cyclobutan-1-ol](/img/structure/B1475452.png)






